2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide 2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034308-02-4
VCID: VC7794300
InChI: InChI=1S/C18H21N3O3/c1-2-24-16-9-4-3-7-14(16)18(23)19-10-11-21-17(22)12-13-6-5-8-15(13)20-21/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3,(H,19,23)
SMILES: CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=C3CCCC3=N2
Molecular Formula: C18H21N3O3
Molecular Weight: 327.384

2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide

CAS No.: 2034308-02-4

Cat. No.: VC7794300

Molecular Formula: C18H21N3O3

Molecular Weight: 327.384

* For research use only. Not for human or veterinary use.

2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide - 2034308-02-4

Specification

CAS No. 2034308-02-4
Molecular Formula C18H21N3O3
Molecular Weight 327.384
IUPAC Name 2-ethoxy-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide
Standard InChI InChI=1S/C18H21N3O3/c1-2-24-16-9-4-3-7-14(16)18(23)19-10-11-21-17(22)12-13-6-5-8-15(13)20-21/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3,(H,19,23)
Standard InChI Key DZQOUKQLTMDRKO-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=C3CCCC3=N2

Introduction

2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide is a synthetic organic compound with a molecular weight of 327.4 g/mol and a CAS number of 2034308-02-4 . This compound belongs to the class of benzamides, which are derivatives of benzoic acid. The presence of a cyclopenta[c]pyridazin-2-yl moiety suggests potential biological activity, as pyridazine derivatives are known for their pharmacological properties.

Synthesis and Preparation

The synthesis of 2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide typically involves the condensation of a benzoyl chloride with an amine containing the cyclopenta[c]pyridazine moiety. The reaction conditions may require a base to facilitate the coupling and solvents such as dichloromethane or dimethylformamide to ensure solubility of the reactants.

Analytical Methods

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to characterize and identify this compound. NMR can provide detailed structural information, while MS can confirm the molecular weight and fragmentation patterns.

Analytical MethodPurpose
NMR SpectroscopyStructural elucidation
Mass SpectrometryMolecular weight confirmation and fragmentation analysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator